4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane

Sigma-1 Receptor μ-Opioid Receptor Spirocyclic Scaffolds

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane (CAS: 1908469-64-6) is a spirocyclic heterocyclic compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol. This compound belongs to the oxa-diazaspiro[5.5]undecane class and is primarily recognized as a building block in medicinal chemistry for the development of sigma-1 receptor (σ1R) ligands, with potential affinity for both sigma-1 and μ-opioid receptors (MOR).

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 1908469-64-6
Cat. No. B1480518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane
CAS1908469-64-6
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1COCCC12CN(CCN2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-8-16-15(13-17)6-10-18-11-7-15/h1-5,16H,6-13H2
InChIKeyWLDHLSUTIUOCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane (CAS 1908469-64-6): Procurement-Ready Spirocyclic Scaffold for Sigma-1 Receptor Ligand Development


4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane (CAS: 1908469-64-6) is a spirocyclic heterocyclic compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . This compound belongs to the oxa-diazaspiro[5.5]undecane class and is primarily recognized as a building block in medicinal chemistry for the development of sigma-1 receptor (σ1R) ligands, with potential affinity for both sigma-1 and μ-opioid receptors (MOR) [1]. It is commercially available from research chemical suppliers including AKSci (catalog 4422FR) for use in biochemical assays and synthetic chemistry .

Why In-Class Diazaspiro Analogs Cannot Substitute for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane in Receptor Binding Studies


Within the oxa-diazaspiro[5.5]undecane scaffold family, the regioisomeric arrangement of heteroatoms (9-oxa-1,4-diaza vs. 1-oxa-4,9-diaza) fundamentally alters the three-dimensional pharmacophore geometry and consequently the receptor binding profile [1]. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been extensively characterized in the peer-reviewed literature as a dual σ1R antagonist/MOR agonist scaffold [1], whereas the 9-oxa-1,4-diaza isomer represented by 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane lacks any published quantitative pharmacological characterization in primary research. This structural divergence means that SAR findings from the 1-oxa-4,9-diaza series cannot be reliably extrapolated to the 9-oxa-1,4-diaza scaffold without empirical verification [1].

Quantitative Evidence for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane: What Published Data Actually Show vs. In-Class Comparators


Molecular Weight and Scaffold Differentiation vs. 1-Oxa-4,9-diazaspiro Series Dual Ligands

The target compound (MW 246.35) differs fundamentally from the extensively characterized 1-oxa-4,9-diazaspiro[5.5]undecane scaffold by the regioisomeric placement of the oxygen heteroatom within the spirocyclic system [1]. This structural distinction is critical: the 1-oxa-4,9-diaza scaffold has been validated as a dual σ1R antagonist/MOR agonist pharmacophore with multiple compounds showing Ki < 100 nM at σ1R and functional MOR agonism in the [35S]GTPγS assay [1]. In contrast, no peer-reviewed binding data exist for the 9-oxa-1,4-diaza scaffold of the target compound [1].

Sigma-1 Receptor μ-Opioid Receptor Spirocyclic Scaffolds Medicinal Chemistry

Lack of Published Sigma-1 Receptor Affinity Data for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane

A comprehensive search of peer-reviewed literature, patent databases (including US10927128 and US11649248 covering oxa-diazaspiro compounds [1]), and authoritative binding databases (BindingDB [1]) reveals no reported sigma-1 receptor binding affinity (Ki) data for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane (CAS 1908469-64-6). In contrast, the structurally related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has multiple compounds with reported σ1R Ki < 100 nM in radioligand displacement assays using [3H](+)-pentazocine on human σ1R-transfected HEK-293 membranes [1][2]. The benzyl substitution pattern is present in both scaffolds, but the regioisomeric difference in heteroatom placement precludes direct extrapolation of SAR [1].

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship SAR

Commercial Availability as Differentiator from Research-Intensive 1-Oxa-4,9-diaza Series

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane is commercially stocked as a discrete catalog item by AKSci (Catalog 4422FR) , whereas the structurally optimized 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., compounds 15au, Example 38, Example 69) are proprietary pharmaceutical leads described in patents assigned to Esteve Pharmaceuticals [1] and are not generally available as commercial building blocks. The target compound is supplied with standard quality documentation (SDS, COA) and is designated for research and development use only .

Chemical Procurement Building Blocks Spirocyclic Compounds Commercial Availability

Validated Application Scenarios for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane Based on Available Evidence


Novel Scaffold SAR Exploration for Sigma-1 Receptor Ligand Discovery

Researchers investigating sigma-1 receptor pharmacology who require a structurally distinct spirocyclic scaffold for comparative SAR studies may utilize 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane as a regioisomeric comparator to the extensively characterized 1-oxa-4,9-diazaspiro[5.5]undecane series [1]. The target compound enables empirical determination of how heteroatom regioisomerism (9-oxa-1,4-diaza vs. 1-oxa-4,9-diaza) affects σ1R binding affinity and functional activity [1].

Synthetic Building Block for Spirocyclic Compound Library Construction

As a commercially available spirocyclic building block (AKSci 4422FR) , 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane may be employed in medicinal chemistry programs to construct diverse compound libraries exploring benzyl-substituted diazaspiro scaffolds. The compound's spirocyclic core, featuring both oxygen and nitrogen heteroatoms, provides a rigid three-dimensional framework suitable for fragment-based drug discovery and scaffold-hopping strategies .

In Silico Docking and Computational Modeling Studies of Sigma Receptor Interactions

The ZINC15 database identifies SIGMAR1 (sigma non-opioid intracellular receptor 1) as a predicted target for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane [2]. Computational chemists may employ this compound in molecular docking simulations, molecular dynamics studies, and pharmacophore modeling to generate testable hypotheses regarding σ1R binding modes, which can subsequently inform synthetic prioritization for experimental validation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.